

Application Notes and Protocols for Z-VEID-FMK in Apoptosis Assays

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Compound of Interest

Compound Name: Z-VEID-FMK

Cat. No.: B15568806

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These application notes provide a detailed guide for utilizing **Z-VEID-FMK**, a selective and irreversible inhibitor of caspase-6, in various apoptosis assays. This document outlines the mechanism of action, provides detailed experimental protocols for key applications, and presents data on its efficacy.

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development. A key family of proteases central to the execution of apoptosis is the caspases. Caspases are cysteine-aspartic proteases that exist as inactive zymogens and are activated in a cascade upon apoptotic stimuli. They are broadly categorized into initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -6, -7).^{[1][2]}

Z-VEID-FMK is a cell-permeable fluoromethyl ketone (FMK)-derivatized peptide that acts as a potent and irreversible inhibitor of caspase-6.^{[1][2]} The VEID sequence is the specific recognition motif for caspase-6. By binding to the active site of caspase-6, **Z-VEID-FMK** effectively blocks its proteolytic activity, thereby inhibiting downstream apoptotic events. This makes it a valuable tool for dissecting the specific role of caspase-6 in apoptotic pathways.

Mechanism of Action

Caspase-6 is considered an executioner caspase, responsible for cleaving a specific set of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3] Unlike other executioner caspases like caspase-3 and -7, which prefer a DEVD recognition sequence, caspase-6 uniquely targets substrates with a VEID sequence, such as lamin A/C.[1][4] The activation of caspase-6 can occur through cleavage by upstream caspases, such as caspase-3, and it can also participate in a feedback loop to amplify the apoptotic signal.[1][5]

Z-VEID-FMK's inhibitory action allows researchers to investigate the specific downstream effects of caspase-6 activation and to differentiate its role from that of other caspases.

Data Summary

The following tables summarize the quantitative effects of caspase inhibitors in various apoptosis assays, providing an indication of the expected efficacy when using **Z-VEID-FMK**.

Table 1: Inhibition of Apoptosis by Caspase Inhibitors

Cell Line	Apoptotic Stimulus	Inhibitor	Concentration	% Inhibition of Apoptosis	Reference
Jurkat T cells	FasL	z-VAD-FMK	50 μ M	Effective Blockade	[6]
Jurkat T cells	FasL	z-VAD-FMK	100 μ M	Effective Blockade	[6]
Bovine Blastocysts	Cryopreservation	Z-VAD-FMK	20 μ M	Increased Survival Rate (76.1% vs 51.1%)	[7]
PA-1	UVB	Z-VAD(OMe)-FMK	50 μ M	18% reduction in cell death	[8]

Table 2: Effect of Caspase Inhibitors on Caspase Activity and Substrate Cleavage

Cell Line	Treatment	Inhibitor	Concentration	Effect	Reference
Activated T cells	FasL	z-VAD-FMK	50-100 μ M	Partial inhibition of caspase-8 and -3 processing	[6]
Jurkat T cells	FasL	z-VAD-FMK	50-100 μ M	Inhibition of caspase-8 and -3 activation	[6]
CCA cell lines	CH-CM	Z-VAD(OMe)-FMK	Not Specified	Significant reduction in cleaved caspase-3 and cleaved PARP	[9]
Bovine Blastocysts	Cryopreservation	Z-VAD-FMK	20 μ M	Reduced level of active caspase-3	[7]
PA-1	UVB	Z-VAD(OMe)-FMK	50 μ M	Abolished PARP cleavage	[8]

Experimental Protocols

Western Blot Analysis of Apoptosis

Western blotting is a key technique to detect the cleavage of specific proteins that are hallmarks of apoptosis, such as Poly (ADP-ribose) polymerase (PARP). Caspase-6, along with other executioner caspases, cleaves the 116 kDa PARP protein into an 89 kDa fragment, inactivating its DNA repair function.[10]

a. Materials

- Cells of interest
- Apoptosis-inducing agent
- **Z-VEID-FMK** (and a negative control like Z-FA-FMK, which inhibits cathepsins but not caspases)
- Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane
- Transfer buffer and apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-caspase-6, anti- β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

b. Protocol

- **Cell Seeding and Treatment:** Seed cells at an appropriate density and allow them to adhere overnight.
- **Inhibitor Pre-treatment:** Pre-incubate cells with the desired concentration of **Z-VEID-FMK** (a typical starting range is 10-50 μ M) for 1-2 hours before inducing apoptosis. Include a vehicle control (DMSO) and a negative control inhibitor.
- **Apoptosis Induction:** Add the apoptosis-inducing agent and incubate for the desired time.
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes.

- Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant.
- Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.
- Western Blotting: Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (e.g., anti-PARP) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
- Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The appearance of the 89 kDa PARP fragment indicates apoptosis. A reduction in this band in **Z-VEID-FMK**-treated cells suggests inhibition of caspase-mediated PARP cleavage.

Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining

Flow cytometry with Annexin V and PI co-staining is a widely used method to quantify apoptotic and necrotic cells.[11][12][13] Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[11] PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[11]

a. Materials

- Cells of interest

- Apoptosis-inducing agent
- **Z-VEID-FMK**
- Annexin V-FITC (or other fluorochrome conjugate)
- Propidium Iodide (PI)
- 1X Annexin V Binding Buffer (typically contains HEPES, NaCl, and CaCl₂)
- Flow cytometer

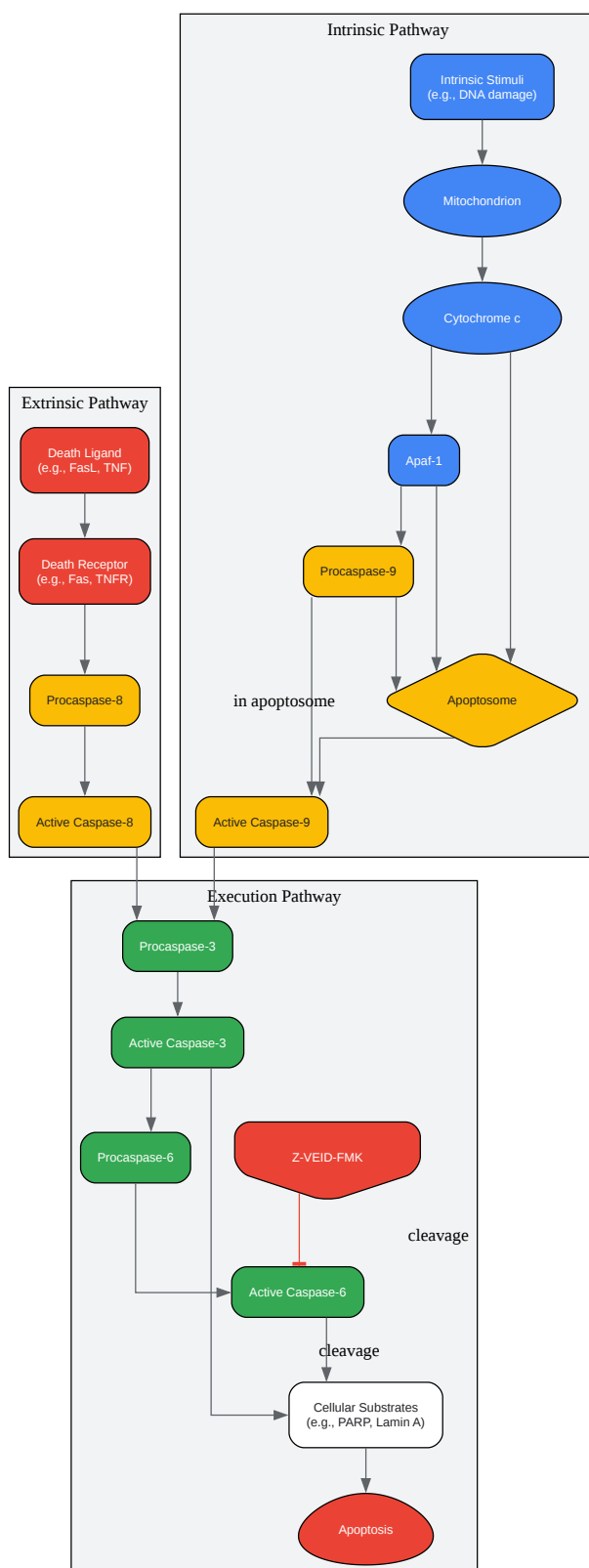
b. Protocol

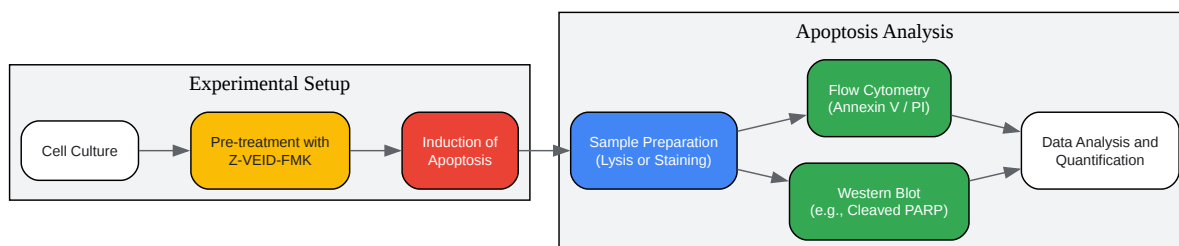
- Cell Seeding and Treatment: Seed cells and treat with **Z-VEID-FMK** and the apoptotic stimulus as described in the western blot protocol.
- Cell Harvesting:
 - For suspension cells, gently collect the cells by centrifugation.
 - For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution or trypsin. Collect the supernatant containing any floating cells.
- Cell Washing: Wash the cells twice with ice-cold PBS.
- Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1×10^6 cells/mL.
- Staining:
 - Transfer 100 μ L of the cell suspension to a flow cytometry tube.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of PI.
 - Gently vortex and incubate for 15 minutes at room temperature in the dark.
- Analysis:

- Add 400 μ L of 1X Annexin V Binding Buffer to each tube.
- Analyze the samples by flow cytometry within one hour.
- Interpretation of Results:
 - Annexin V- / PI- : Live cells
 - Annexin V+ / PI- : Early apoptotic cells
 - Annexin V+ / PI+ : Late apoptotic or necrotic cells
 - Annexin V- / PI+ : Necrotic cells

Signaling Pathway Diagrams

The following diagrams illustrate the caspase activation cascade in apoptosis and the experimental workflow for assessing apoptosis.





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